molecular formula C18H17NO4 B4139219 N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B4139219
M. Wt: 311.3 g/mol
InChI Key: RHGYQZOVAJOWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MALT1 is a key signaling protein that is involved in the activation of the NF-κB pathway, which is a critical regulator of immune responses. MI-2 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide targets the MALT1 paracaspase, which is a key signaling protein that is involved in the activation of the NF-κB pathway. The NF-κB pathway is a critical regulator of immune responses and is involved in the development of various diseases, including cancer and autoimmune disorders. By inhibiting MALT1, N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide blocks the activation of the NF-κB pathway, leading to the suppression of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of the NF-κB pathway, leading to the suppression of inflammation. N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest in the G1 phase.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good solubility in aqueous solutions. N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to be effective in preclinical models of various diseases, making it a promising therapeutic agent for further study.
One limitation of N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide may have off-target effects that could lead to unintended consequences.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. One potential application is in the treatment of cancer. N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has shown promising results in preclinical models of various types of cancer, and further studies are needed to determine its efficacy in humans.
Another potential application for N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is in the treatment of autoimmune disorders. N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to be effective in animal models of rheumatoid arthritis and multiple sclerosis, and further studies are needed to determine its potential as a therapeutic agent for these diseases.
Finally, N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide may have applications in the field of immunotherapy. By targeting the MALT1 paracaspase, N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide may be able to enhance the immune response to cancer cells and other pathogens, leading to improved outcomes for patients.
In conclusion, N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a small molecule inhibitor that targets the MALT1 paracaspase and has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and autoimmune disorders. Further studies are needed to determine its safety and efficacy in humans and to explore its potential applications in the field of immunotherapy.

Scientific Research Applications

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, multiple myeloma, and breast cancer. N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to be effective in suppressing inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-18(11-12-6-3-4-9-15(12)16(20)23-18)17(21)19-13-7-5-8-14(10-13)22-2/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYQZOVAJOWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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